Promoter-Selective Transcriptional Suppression: Quantified Specificity vs. Control Promoters
YM155 selectively inhibits survivin promoter activity with an IC50 of 0.54 nM in HeLa-SURP-luc and CHO-SV40-luc reporter cells, while showing minimal inhibitory effect on four control gene promoters (CMV, SV40, HSV-TK, and EF1α) in transfection and luciferase activity assays [1]. This promoter selectivity is mechanistically linked to disruption of Sp1 binding to the -149 to -71 region of the survivin core promoter, a feature not shared by antisense oligonucleotides or pan-IAP inhibitors [1].
| Evidence Dimension | Promoter activity inhibition (selectivity) |
|---|---|
| Target Compound Data | Survivin promoter: IC50 = 0.54 nM; CMV, SV40, HSV-TK, EF1α promoters: minimal inhibition (<10% at 10 nM YM155) |
| Comparator Or Baseline | Four control promoters: CMV, SV40, HSV-TK, EF1α |
| Quantified Difference | >100-fold selectivity for survivin promoter over control promoters |
| Conditions | HeLa-SURP-luc and CHO-SV40-luc reporter cells; transient transfection luciferase assays |
Why This Matters
This quantified promoter selectivity validates YM155 as a survivin-specific transcriptional probe, enabling mechanistic studies that cannot be replicated with antisense oligonucleotides (which degrade mRNA post-transcriptionally) or broad-spectrum IAP inhibitors.
- [1] Cheng, Q., et al. (2012). Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter. International Journal of Biochemistry and Molecular Biology, 3(2), 179–197. PMID: 22773958; PMCID: PMC3388737. View Source
